Scientific Field: Oncology
Summary of the Application: AR-42 has been found to exhibit antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways .
Methods of Application: The human pancreatic cancer cell lines BxPC-3 and PANC-1 were used in the study. The number of apoptotic cells, cell cycle stages, and reactive oxygen species (ROS) generation levels were determined by flow cytometry .
Results: AR-42 inhibited pancreatic cancer cell proliferation by causing G2/M cell cycle arrest. It also induced ROS generation and DNA damage, triggering apoptosis of pancreatic cancer cells via both caspase-3-dependent and caspase-3-independent pathways . AR-42 also reduced cancer cell aggressiveness and significantly diminished BxPC-3 xenograft tumor growth in vivo .
Scientific Field: Neurology
Summary of the Application: AR-42 has been used in early phase clinical studies for neurofibromatosis type 2-associated vestibular schwannomas and meningiomas .
Methods of Application: AR-42 was administered for 3 weeks pre-operatively. Plasma and tumor drug concentrations and p-AKT expression were measured .
Results: AR-42 was found to be safe. Expression of p-AKT decreased in three of four vestibular schwannomas. All tumors had higher AR-42 concentrations than plasma .
Scientific Field: Hematology
Summary of the Application: AR-42 has been used in an investigator sponsored Phase I/IIa clinical study in adult patients with relapsed or refractory multiple myeloma (MM), chronic lymphocytic leukemia (CLL) or lymphoma .
AR-42, also known as OSU-HDAC42, is a potent inhibitor of histone deacetylases (HDACs) and a derivative of hydroxamate-tethered phenylbutyrate. It exhibits a chemical formula of C₁₈H₂₀N₂O₃ and a molecular weight of approximately 312.4 Da. The compound primarily functions by inducing histone hyperacetylation, which is crucial for regulating gene expression and cellular processes such as apoptosis and cell cycle progression. AR-42 has demonstrated significant efficacy in various cancer models, particularly in solid tumors and hematological malignancies, with an IC50 value ranging from 16 to 30 nM for HDAC inhibition .
AR-42 operates through several key chemical mechanisms:
AR-42 exhibits diverse biological activities:
The synthesis of AR-42 involves several steps:
AR-42 has potential applications in various therapeutic areas:
Studies have shown that AR-42 interacts with various cellular pathways:
AR-42 belongs to a class of compounds known as HDAC inhibitors. Here are some similar compounds:
Compound Name | Mechanism | Unique Features |
---|---|---|
Vorinostat | HDAC inhibitor | First FDA-approved HDAC inhibitor |
Romidepsin | HDAC inhibitor | Specific for Class I HDACs |
Panobinostat | Pan-HDAC inhibitor | Effective against multiple myeloma |
Belinostat | Pan-HDAC inhibitor | Used primarily for peripheral T-cell lymphoma |
AR-42 is distinguished by its broad-spectrum inhibition of both histone and non-histone deacetylases. Its ability to induce hyperacetylation across various substrates sets it apart from other HDAC inhibitors like vorinostat and panobinostat, which may have more targeted effects. Additionally, AR-42's specific action on the phosphoinositide 3-kinase/Akt pathway further enhances its therapeutic potential in treating aggressive cancers .
Irritant;Health Hazard